molecular formula C14H11N3O4 B3353273 9-Ethyl-3,6-dinitro-9H-carbazole CAS No. 53830-18-5

9-Ethyl-3,6-dinitro-9H-carbazole

Cat. No.: B3353273
CAS No.: 53830-18-5
M. Wt: 285.25 g/mol
InChI Key: XMYZULFVNDPXLC-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-dinitro-9H-carbazole is an organic compound with the molecular formula C14H11N3O4. It is a derivative of carbazole, which is a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two nitro groups at the 3 and 6 positions and an ethyl group at the 9 position of the carbazole ring.

Preparation Methods

The synthesis of 9-Ethyl-3,6-dinitro-9H-carbazole typically involves the nitration of 9-ethylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

9-Ethyl-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Ethyl-3,6-dinitro-9H-carbazole has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other carbazole derivatives, which are important in the development of organic electronic materials.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-dinitro-9H-carbazole and its derivatives involves interactions with various molecular targets. For example, its derivatives may inhibit specific enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

9-Ethyl-3,6-dinitro-9H-carbazole can be compared with other carbazole derivatives, such as:

    3,6-Dinitrocarbazole: Lacks the ethyl group at the 9 position, which can affect its chemical properties and reactivity.

    9-Ethylcarbazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    3,6-Diaminocarbazole: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.

The presence of both nitro groups and an ethyl group in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

9-ethyl-3,6-dinitrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-2-15-13-5-3-9(16(18)19)7-11(13)12-8-10(17(20)21)4-6-14(12)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYZULFVNDPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347730
Record name 9-Ethyl-3,6-dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53830-18-5
Record name 9-Ethyl-3,6-dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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